![molecular formula C13H12FNOS B7475538 N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, also known as FLX-787 or BIA 284, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. FLX-787 is a potent activator of the small conductance calcium-activated potassium (SK) channels, which are involved in regulating neuronal excitability and neurotransmitter release. The compound has been studied extensively for its potential use in treating a variety of neurological disorders, including spasticity, dystonia, and neuropathic pain.
Wirkmechanismus
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide works by activating the small conductance calcium-activated potassium (SK) channels, which are involved in regulating neuronal excitability and neurotransmitter release. By activating these channels, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide can reduce the activity of overactive neurons, which can lead to a reduction in spasticity, dystonia, and neuropathic pain.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to activate SK channels, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to increase the release of the neurotransmitter GABA, which can have a calming effect on overactive neurons. N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been shown to increase the activity of the enzyme nitric oxide synthase, which can have a vasodilatory effect and improve blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide in lab experiments is its potency and specificity for SK channels. N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to be a highly potent activator of SK channels, making it a valuable tool for studying the role of these channels in neuronal function. However, one limitation of using N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide in lab experiments is its potential for off-target effects. While N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is highly specific for SK channels, it may also interact with other ion channels or receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide. One area of interest is the compound's potential use in treating other neurological disorders, such as epilepsy and Parkinson's disease. N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been shown to have anticonvulsant effects in animal models of epilepsy, and it may also have neuroprotective effects that could be beneficial in Parkinson's disease.
Another area of interest is the development of more potent and selective activators of SK channels. While N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is a highly potent activator of SK channels, it may also interact with other ion channels or receptors, which could limit its therapeutic potential. Developing more selective activators of SK channels could lead to more effective treatments for neurological disorders.
Conclusion:
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is a chemical compound that has shown promise for its potential therapeutic applications in treating neurological disorders. The compound's ability to activate SK channels and reduce the activity of overactive neurons has been shown to be effective in reducing spasticity, dystonia, and neuropathic pain. While there are limitations to using N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide in lab experiments, its potency and specificity for SK channels make it a valuable tool for studying the role of these channels in neuronal function. There are several potential future directions for research on N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, including its use in treating other neurological disorders and the development of more potent and selective activators of SK channels.
Synthesemethoden
The synthesis method for N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide involves several steps, starting with the reaction of 2-fluorobenzylamine with 2-chlorothiophene-3-carboxylic acid. The resulting intermediate is then treated with methylamine to form the final product, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide. The synthesis method has been optimized to produce high yields of pure product, making N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on the compound's ability to alleviate spasticity, a condition characterized by muscle stiffness and involuntary contractions. In a study conducted on rats with spinal cord injury, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide was found to significantly reduce spasticity without affecting muscle strength or coordination.
Another area of research has focused on N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide's potential use in treating dystonia, a neurological disorder characterized by involuntary muscle contractions that cause twisting and repetitive movements. In a study conducted on mice with a genetic form of dystonia, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide was found to significantly reduce the severity of dystonic symptoms.
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been studied for its potential use in treating neuropathic pain, a type of chronic pain caused by nerve damage. In a study conducted on rats with neuropathic pain, N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide was found to significantly reduce pain sensitivity without affecting normal pain responses.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHPGISYTYGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)
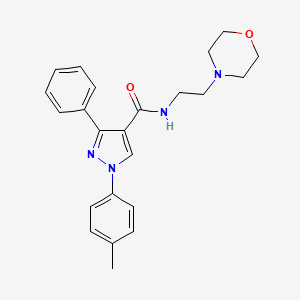
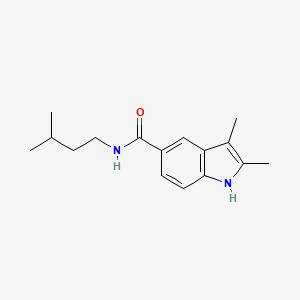



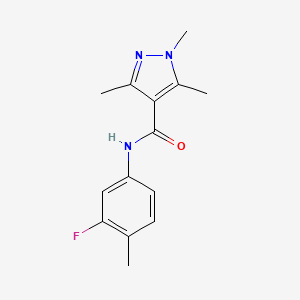
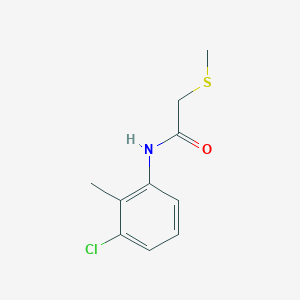
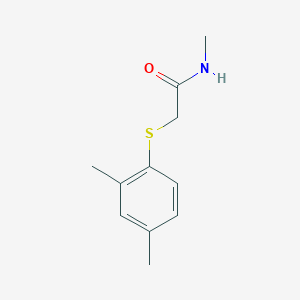

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)
